molecular formula C12H16BrNO B13602410 2-(4-Bromo-2-methoxyphenyl)piperidine

2-(4-Bromo-2-methoxyphenyl)piperidine

Cat. No.: B13602410
M. Wt: 270.17 g/mol
InChI Key: ICASYUQDWJRNOU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)piperidine typically involves the bromination of 2-methoxyphenylpiperidine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction: De-brominated compounds or modified piperidine derivatives.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring may also play a role in modulating the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methoxyphenyl)piperidine: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluoro-2-methoxyphenyl)piperidine: Contains a fluorine atom in place of bromine.

    2-(4-Iodo-2-methoxyphenyl)piperidine: Features an iodine atom instead of bromine.

Uniqueness

2-(4-Bromo-2-methoxyphenyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine atom and methoxy group on the phenyl ring provides distinct chemical and physical properties compared to its halogenated analogs.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-8-9(13)5-6-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

ICASYUQDWJRNOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2CCCCN2

Origin of Product

United States

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